An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, proposed synthetic routes, and potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a thorough and informative resource.
Introduction
Halogenated phenylacetic acid derivatives are a significant class of organic compounds widely utilized as versatile intermediates in medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-5-fluorophenylacetic acid, with its distinct substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This document aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound.
Physicochemical Properties
The properties of 2-Chloro-5-fluorophenylacetic acid are summarized in the table below. These values are compiled from various chemical suppliers and predictive models.
| Property | Value | Reference |
| Chemical Formula | C₈H₆ClFO₂ | [1][2][3] |
| Molecular Weight | 188.58 g/mol | [1][2][3] |
| CAS Number | 177985-33-0 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 114-115 °C | [2][4] |
| Boiling Point (Predicted) | 289.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.417 g/cm³ | [2] |
| pKa (Predicted) | 3.85 ± 0.10 | [2] |
| Flash Point (Predicted) | 128.8 °C | [2] |
| InChI | InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | [1][4] |
| SMILES | C1=CC(=C(C=C1F)CC(=O)O)Cl | [1] |
Synthesis of 2-Chloro-5-fluorophenylacetic acid
Proposed Synthetic Route 1: From 2-Chloro-5-fluoroacetophenone via the Willgerodt-Kindler Reaction
This route utilizes the well-established Willgerodt-Kindler reaction, which converts an aryl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.
Experimental Protocol (Representative):
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Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 2-chloro-5-fluoroacetophenone (1 equivalent) is dissolved in morpholine (excess). Elemental sulfur (2-3 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation of Thioamide: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide intermediate. Purification can be achieved by column chromatography or recrystallization.
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Hydrolysis to Carboxylic Acid: The isolated thioamide is suspended in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
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Final Work-up and Purification: If acidic hydrolysis is used, the reaction mixture is cooled and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis is used, the mixture is acidified with a strong acid to precipitate the product. The crude 2-Chloro-5-fluorophenylacetic acid can be purified by recrystallization from a suitable solvent system.
Proposed Synthetic Route 2: From 2-Chloro-5-fluorotoluene
This multi-step synthesis involves benzylic bromination followed by cyanation and subsequent hydrolysis of the nitrile.
Experimental Protocol (Representative):
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Benzylic Bromination: 2-Chloro-5-fluorotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount) are dissolved in a non-polar solvent like carbon tetrachloride. The mixture is heated to reflux under irradiation with a UV lamp until the reaction is complete (monitored by the disappearance of the starting material by GC or TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated to give the crude benzyl bromide.
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Cyanation: The crude 2-chloro-5-fluorobenzyl bromide is dissolved in a polar aprotic solvent such as acetone or DMSO. Sodium cyanide or potassium cyanide (1.2 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the substitution is complete. The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(2-chloro-5-fluorophenyl)acetonitrile.
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Hydrolysis of the Nitrile: The resulting nitrile is subjected to hydrolysis under either acidic (e.g., refluxing with aqueous H₂SO₄) or basic (e.g., refluxing with aqueous NaOH) conditions to afford 2-Chloro-5-fluorophenylacetic acid. The product is then isolated and purified as described in the previous method.
Spectroscopic Data (Predicted)
As experimental spectra for 2-Chloro-5-fluorophenylacetic acid are not widely available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons (Ar-H): Three protons in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be complex due to the presence of both chlorine and fluorine substituents, exhibiting splitting from both neighboring protons and through-space coupling with fluorine.
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Methylene Protons (-CH₂-): A singlet at approximately δ 3.7 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A peak in the range of δ 175-180 ppm.
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Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the chlorine atom will also be shifted downfield.
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Methylene Carbon (-CH₂-): A peak around δ 40 ppm.
FT-IR Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-O Stretch: A band in the region of 1210-1320 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 188 and an M+2 peak at m/z 190 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
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Key Fragmentation Pathways:
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Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143/145.
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Decarboxylation (-CO₂) to give a fragment at m/z 144/146.
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Cleavage of the C-C bond between the methylene group and the aromatic ring.
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Biological Activity and Applications in Drug Development
While specific biological activity studies on 2-Chloro-5-fluorophenylacetic acid are limited in the public domain, its structural motifs suggest significant potential as a building block in medicinal chemistry.
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Versatile Intermediate: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and central nervous system (CNS) active agents. The presence of both chloro and fluoro substituents provides handles for further chemical modification and can enhance the pharmacological properties of the final drug molecule.
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Modulation of Physicochemical Properties: The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions. The chlorine atom contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
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Potential as a Pharmacophore: The substituted phenylacetic acid moiety itself can be a key pharmacophore in certain drug classes. For instance, it is a core component of several NSAIDs.
